![molecular formula C11H20BrNO4 B13687296 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol is a chemical compound that features a brominated pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol typically involves the bromination of a pyrrolidine derivative followed by the introduction of the Boc protecting group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The ethanol moiety can be oxidized to an aldehyde or carboxylic acid, and the bromine can be reduced to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in solvents such as DMF or DMSO.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Oxidation: PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Deprotection: Free amine derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: De-brominated compounds.
Aplicaciones Científicas De Investigación
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol depends on its specific application. In general, the compound can act as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products through its reactive bromine and Boc-protected amine groups. The molecular targets and pathways involved would vary based on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4’-[(1-pyrrolidinyl)acetophenone]
- 4-Bromo-1-Boc-3-pyrrolidinylmethanol
- 2-Bromo-1-Boc-3-pyrrolidinylamine
Uniqueness
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol is unique due to its combination of a brominated pyrrolidine ring and a Boc-protected amine, which provides versatility in synthetic applications. Its ethanol moiety also offers additional functionalization possibilities, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H20BrNO4 |
|---|---|
Peso molecular |
310.18 g/mol |
Nombre IUPAC |
tert-butyl 3-bromo-4-(2-hydroxyethoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO4/c1-11(2,3)17-10(15)13-6-8(12)9(7-13)16-5-4-14/h8-9,14H,4-7H2,1-3H3 |
Clave InChI |
FJSGHPQXHOBEOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)Br)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


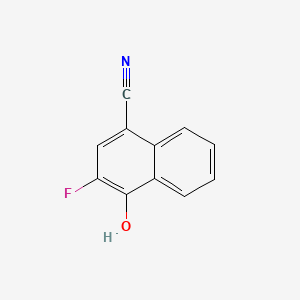

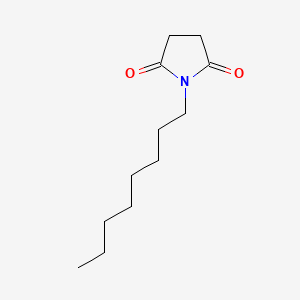

![5-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13687243.png)

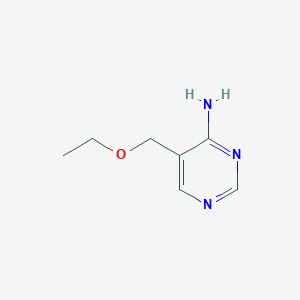
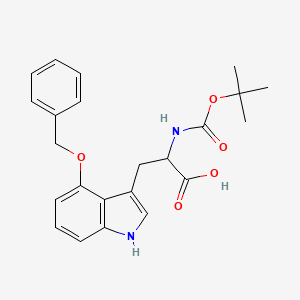

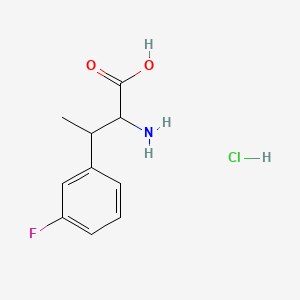
![Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13687282.png)


![1-[(5-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13687304.png)
